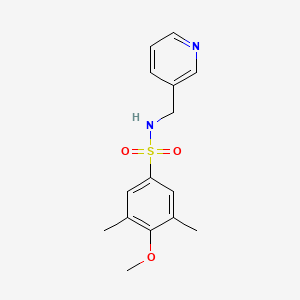

4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-11-7-14(8-12(2)15(11)20-3)21(18,19)17-10-13-5-4-6-16-9-13/h4-9,17H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMKVYPRAUJSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O2S, with a molecular weight of 329.42 g/mol. The compound features a benzenesulfonamide moiety linked to a pyridine ring through a methyl group, which plays a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzenesulfonamide exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain derivatives displayed Minimum Inhibitory Concentration (MIC) values as low as 7.812 µg/mL against Escherichia coli and 31.125 µg/mL against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 3l | E. coli | 7.812 |

| Compound 3l | C. albicans | 31.125 |

| Compound 3c | S. aureus | <50 |

| Compound 3d | P. aeruginosa | <100 |

Anticancer Activity

The benzenesulfonamide derivatives are also being explored for their anticancer potential. Studies suggest that they can act as topoisomerase inhibitors and may interfere with DNA replication processes . The introduction of specific functional groups has been shown to enhance their efficacy against cancer cell lines.

Case Study: Anticancer Efficacy

In a study involving various cancer cell lines, the compound demonstrated promising results with IC50 values ranging from 0.87 to 12.91 µM in MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil . This suggests that modifications to the sulfonamide structure can significantly improve anticancer activity.

The biological activity of this compound is attributed to its ability to interact with cellular targets through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Bioavailability and Absorption : Studies indicate that these compounds possess favorable pharmacokinetic properties, including high bioavailability and skin permeability .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence of methoxy and dimethyl groups significantly enhances the antimicrobial and anticancer activities of these compounds. Modifications in the pyridine ring also contribute to improved efficacy against specific pathogens or cancer types.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased hydrophobicity |

| Dimethyl substitution | Enhanced potency against bacteria |

| Pyridine ring modification | Improved interaction with target enzymes |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related benzenesulfonamide derivatives, focusing on substituent effects, physicochemical properties, and synthesis.

Substituent Analysis

- Target Compound: Features methoxy (electron-donating) and methyl groups on the benzene ring, coupled with a pyridin-3-ylmethyl group.

- N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) : Contains a trifluoromethyl group (electron-withdrawing) and a benzyloxy substituent, enhancing lipophilicity and metabolic stability. The pyridine ring is trimethylated, which may sterically hinder binding .

- Example 53 () : A complex derivative with fluoro and chromen-2-yl groups, contributing to high molecular weight (589.1 g/mol) and possible kinase inhibition activity .

Physicochemical Properties

- Methoxy vs. Trifluoromethyl : Methoxy groups enhance solubility (via polarity), while trifluoromethyl groups increase lipophilicity and stability against oxidative metabolism.

- Pyridine Position : Pyridin-3-ylmethyl (target) vs. pyridin-2-yl () alters spatial orientation in binding pockets.

Implications of Structural Differences

- Bioactivity : Trifluoromethyl and chloro substituents () may enhance target affinity in enzymes like carbonic anhydrase, whereas methoxy groups (target) could favor solubility for oral bioavailability.

- Thermal Stability : Higher molecular weight compounds (e.g., Example 53) exhibit elevated melting points, suggesting stronger crystalline packing .

- Drug Likeness : The target compound’s moderate molecular weight (~305 g/mol) aligns with Lipinski’s rule of five, contrasting with bulkier analogs like Example 53 (~589 g/mol), which may face absorption challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.